molecular formula C12H16BCl2NO2 B13976491 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1269233-14-8

2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13976491
CAS No.: 1269233-14-8
M. Wt: 288.0 g/mol
InChI Key: ZBGAPLDNRPQMAM-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is an organic compound that features a boronic ester group attached to an aniline ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Borylation Reaction: The synthesis of 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a borylation reaction. This process can be achieved by reacting 2,5-dichloroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

    Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. This mechanism is crucial in the synthesis of complex organic molecules and pharmaceuticals .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

1269233-14-8

Molecular Formula

C12H16BCl2NO2

Molecular Weight

288.0 g/mol

IUPAC Name

2,5-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3

InChI Key

ZBGAPLDNRPQMAM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)N)Cl

Origin of Product

United States

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